molecular formula C16H14Cl2N4O2 B2675387 N-(3,4-dichlorophenyl)-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide CAS No. 2320469-19-8

N-(3,4-dichlorophenyl)-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide

Cat. No.: B2675387
CAS No.: 2320469-19-8
M. Wt: 365.21
InChI Key: NNIRXBXQDWMGRH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a pyridine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide typically involves multiple steps. One common synthetic route includes the cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate in the presence of dimethylacetamide. This is followed by treatment with isoamylnitrite and diiodomethane in the presence of copper iodide to afford 6-bromo-2-iodoquinazoline. The latter is then treated with piperazine in the presence of triethylamine, followed by (2-fluoropyridin-3-yl)boronic acid in the presence of Pd(PPh3)2Cl2 to afford the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring enhances favorable interactions with biomacromolecules, conferring biological activity. The compound may act on various pathways, including those involved in antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

  • N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide
  • N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carbothioamide

Uniqueness

N-(3,4-dichlorophenyl)-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide is unique due to the presence of both dichlorophenyl and pyridinyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups in one molecule enhances its potential biological activity and makes it a valuable compound for further research .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O2/c17-13-4-3-11(8-14(13)18)20-16(24)21-6-7-22(15(23)10-21)12-2-1-5-19-9-12/h1-5,8-9H,6-7,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIRXBXQDWMGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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